2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 3-bromoaniline with an appropriate acyl chloride or anhydride under basic conditions to form the intermediate amide.
Thioether formation: The intermediate amide is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under acidic or basic conditions to form the thioether linkage.
Final coupling: The resulting thioether intermediate is coupled with 3-chlorophenylacetic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of bromine and chlorine substituents with biological targets.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-bromophenyl)acetamide: This compound has the bromine and chlorine substituents swapped, which can affect its reactivity and interactions.
2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide: The fluorine substituent can influence the compound’s electronic properties and reactivity.
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-methylphenyl)acetamide: The methyl group can affect the compound’s steric properties and interactions.
Uniqueness
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity, binding affinity, and specificity in various applications.
Properties
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S/c17-11-3-1-5-13(7-11)19-15(21)9-23-10-16(22)20-14-6-2-4-12(18)8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFHUCCFYSHIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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